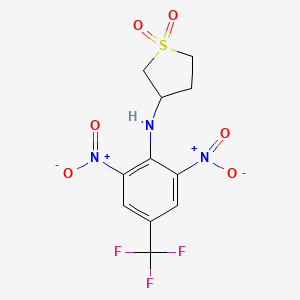
N-(6-(吡咯烷-1-基)嘧啶-4-基)吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide: is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a picolinamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
科学研究应用
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide has diverse applications in scientific research, including:
Drug Development: The compound is used in the development of new pharmaceuticals due to its potential biological activity.
Protein-Protein Interaction Studies: It is employed in studying protein-protein interactions, which are crucial for understanding various biological processes.
Chemical Biology: The compound is used as a tool in chemical biology to investigate cellular pathways and mechanisms.
作用机制
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential anti-tubercular activity.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against α-amylase enzyme , which could suggest a potential mechanism of action.
Biochemical Pathways
Based on the potential targets, it could be inferred that the compound might affect the metabolic pathways of mycobacterium tuberculosis h37ra or the carbohydrate digestion and absorption pathways via α-amylase inhibition .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential anti-tubercular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for a specified duration, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used as a catalyst in the synthesis of the compound.
Aromatic C-nucleophiles: Employed in substitution reactions to modify the pyrimidine ring.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives and oxidized or reduced forms of the original compound .
相似化合物的比较
2-(pyrrolidin-1-yl)pyrimidine: A compound with a similar pyrrolidine-pyrimidine structure.
4-(pyrrolidin-1-yl)piperidine: Another compound featuring a pyrrolidine ring attached to a different heterocyclic system.
Uniqueness: N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide is unique due to the presence of the picolinamide moiety, which imparts additional chemical properties and potential biological activities. This structural feature distinguishes it from other pyrrolidine-pyrimidine derivatives and enhances its versatility in scientific research.
属性
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-5-1-2-6-15-11)18-12-9-13(17-10-16-12)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHQFCOTOXWDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
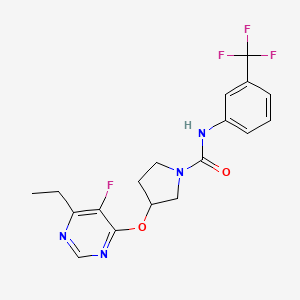
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)
![ETHYL 4-PHENYL-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2419825.png)
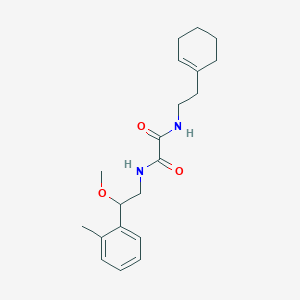
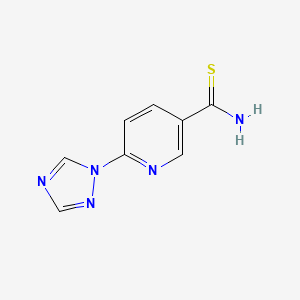
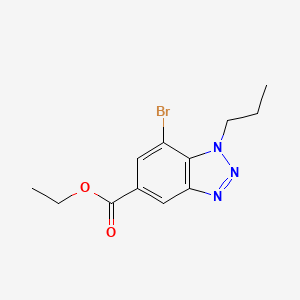
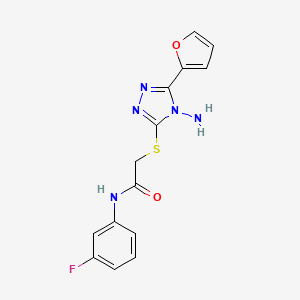
![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)
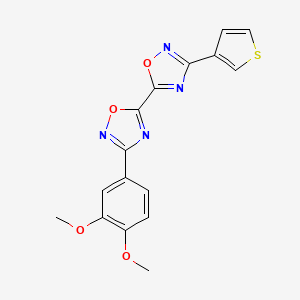
![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)

![N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2419840.png)
